
Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- is an organic compound with the chemical formula C12H15N. It is a white solid that is soluble in organic solvents but not in water. This compound is known for its weak basicity and its ability to form salts with acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- can be synthesized through the reaction of benzyl chloride with N,N-dimethylpropargylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- involves the same basic synthetic route but is optimized for higher yields and purity. This often includes the use of more efficient catalysts and purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-benzyl-N,1-dimethyl-2-propynylamine oxide.
Reduction: It can be reduced to form N-benzyl-N,1-dimethyl-2-propynylamine hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- oxide.
Reduction: Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- hydride.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- exerts its effects involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, altering their activity. The compound’s propargyl group is particularly reactive, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-propynylamine: Similar structure but lacks the dimethyl groups.
N,N-Dimethyl-2-propynylamine: Similar structure but lacks the benzyl group.
Uniqueness
Benzenemethanamine,N-methyl-N-(1-methyl-2-propyn-1-yl)- is unique due to its combination of benzyl and dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and potential pharmaceutical applications .
Properties
CAS No. |
2520-98-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-benzyl-N-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C12H15N/c1-4-11(2)13(3)10-12-8-6-5-7-9-12/h1,5-9,11H,10H2,2-3H3 |
InChI Key |
GMCHSBJNLAAEOC-UHFFFAOYSA-N |
SMILES |
CC(C#C)N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C#C)N(C)CC1=CC=CC=C1 |
Synonyms |
BMMP N-benzyl-N,1-dimethyl-2-propynylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


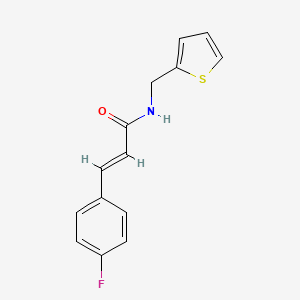
![[2-[(Dimethylamino)methyl]cyclohexyl] benzoate](/img/structure/B1212797.png)
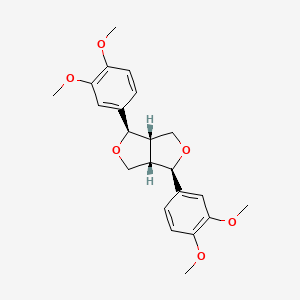
![7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)
![ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE](/img/structure/B1212804.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)

![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
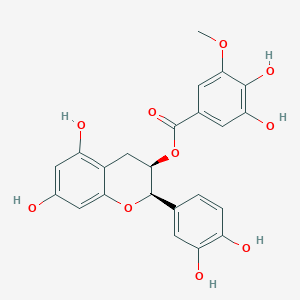
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
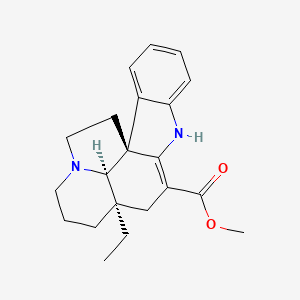
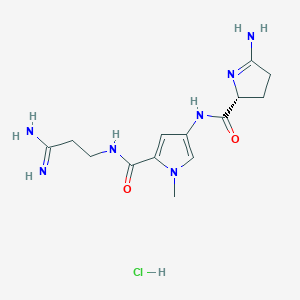
![2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
